molecular formula C14H11ClF3O3P B284807 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate

Cat. No. B284807
M. Wt: 350.65 g/mol
InChI Key: ONUIZSVRXOWIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate, also known as CPPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPPP has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate is believed to exert its biological effects through the inhibition of enzymes involved in various cellular processes. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has been found to have both biochemical and physiological effects. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has also been found to inhibit the growth of various bacteria and viruses. In addition, 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has several advantages for use in lab experiments. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate is relatively easy to synthesize and has a high purity. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate also has a long shelf life, making it a convenient reagent for lab experiments. However, 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate. One potential direction is the development of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the use of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate as a flame retardant in materials science. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate and its potential side effects.

Synthesis Methods

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate can be synthesized through the reaction of 4-chlorobenzaldehyde, 2,2,2-trifluoroethanol, and triphenylphosphine in the presence of a catalyst. The resulting compound is then hydrolyzed to produce 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate.

Scientific Research Applications

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has been found to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development. 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl hydrogen phenylphosphonate has also been studied for its potential use as a pesticide and as a flame retardant.

properties

Molecular Formula

C14H11ClF3O3P

Molecular Weight

350.65 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2,2,2-trifluoroethoxy]-phenylphosphinic acid

InChI

InChI=1S/C14H11ClF3O3P/c15-11-8-6-10(7-9-11)13(14(16,17)18)21-22(19,20)12-4-2-1-3-5-12/h1-9,13H,(H,19,20)

InChI Key

ONUIZSVRXOWIGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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